3-Methoxy-2,2-dimethylcyclobutan-1-amine
Overview
Description
3-Methoxy-2,2-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C7H15NO It is a cyclobutanamine derivative characterized by the presence of a methoxy group and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2-dimethylcyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2-dimethylcyclobutanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2,2-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 3-methoxy-2,2-dimethylcyclobutanone or 3-methoxy-2,2-dimethylcyclobutanecarboxylic acid.
Reduction: Formation of 3-methoxy-2,2-dimethylcyclobutanol or 3-methoxy-2,2-dimethylcyclobutylamine.
Substitution: Formation of various substituted cyclobutanamines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine functionality allow it to participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methoxycyclobutanamine: Lacks the two methyl groups, leading to different steric and electronic properties.
2,2-Dimethylcyclobutanamine: Lacks the methoxy group, affecting its reactivity and interactions.
3-Methoxy-2-methylcyclobutan-1-amine: Has only one methyl group, resulting in different chemical behavior.
Uniqueness: 3-Methoxy-2,2-dimethylcyclobutan-1-amine is unique due to the combination of the methoxy group and two methyl groups on the cyclobutane ring. This unique structure imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-2,2-dimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMEXCEVGRIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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